molecular formula C12H22O10 B13717995 2-O-alpha-L-Rhamnopyranosyl-D-glucopyranose CAS No. 19949-48-5

2-O-alpha-L-Rhamnopyranosyl-D-glucopyranose

Cat. No.: B13717995
CAS No.: 19949-48-5
M. Wt: 326.30 g/mol
InChI Key: VSRVRBXGIRFARR-OUEGHFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-alpha-L-Rhamnopyranosyl-D-glucopyranose typically involves the glycosylation of D-glucose with L-rhamnose. The reaction conditions often include the use of a suitable glycosyl donor and acceptor, along with catalysts such as Lewis acids or enzymes to facilitate the formation of the glycosidic bond . The reaction is usually carried out in anhydrous solvents to prevent hydrolysis of the glycosidic bond.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of microbial fermentation or enzymatic synthesis. These methods offer advantages in terms of specificity and yield, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-O-alpha-L-Rhamnopyranosyl-D-glucopyranose can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the sugar moieties can be oxidized to form corresponding acids.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of uronic acids.

    Reduction: Formation of alditols.

    Substitution: Formation of glycosides with various functional groups.

Scientific Research Applications

2-O-alpha-L-Rhamnopyranosyl-D-glucopyranose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-O-alpha-L-Rhamnopyranosyl-D-glucopyranose involves its interaction with specific molecular targets and pathways. For instance, its insulin mimetic activity is believed to be mediated through the activation of insulin receptors and subsequent signaling pathways that regulate glucose uptake and metabolism . The compound may also interact with other proteins and enzymes involved in carbohydrate metabolism.

Comparison with Similar Compounds

2-O-alpha-L-Rhamnopyranosyl-D-glucopyranose can be compared with other similar disaccharides, such as:

    Neohesperidin: A flavonoid glycoside containing neohesperidose.

    Rhoifolin: A flavonoid glycoside with similar sugar moieties.

    Neoeriocitrin: Another flavonoid glycoside containing neohesperidose.

Properties

CAS No.

19949-48-5

Molecular Formula

C12H22O10

Molecular Weight

326.30 g/mol

IUPAC Name

(2S,3R,4R,5R,6S)-2-methyl-6-[(2R,3R,4S,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C12H22O10/c1-3-5(14)7(16)9(18)12(20-3)22-10-8(17)6(15)4(2-13)21-11(10)19/h3-19H,2H2,1H3/t3-,4+,5-,6+,7+,8-,9+,10+,11+,12-/m0/s1

InChI Key

VSRVRBXGIRFARR-OUEGHFHCSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2O)CO)O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.